molecular formula C19H31N3O5S B12377165 Anticancer agent 191

Anticancer agent 191

Cat. No.: B12377165
M. Wt: 413.5 g/mol
InChI Key: JVCNXXFGGVDPON-QGZVFWFLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 191 involves the derivatization of probenecid. The specific synthetic routes and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds often involve multi-step organic synthesis, including functional group modifications and coupling reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, such compounds are produced using scalable organic synthesis techniques, ensuring high purity and yield. The process may involve batch or continuous flow synthesis, followed by purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 191 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities .

Scientific Research Applications

Anticancer agent 191 has several scientific research applications:

Mechanism of Action

Anticancer agent 191 exerts its effects by inhibiting P-glycoprotein, breast cancer resistance protein, and multiple multidrug resistance proteins. These proteins are involved in the efflux of chemotherapeutic agents from cancer cells, leading to drug resistance. By inhibiting these proteins, this compound increases the intracellular concentration of chemotherapeutic agents like vinblastine, enhancing their efficacy. The molecular targets and pathways involved include the ATP-binding cassette transporters and related signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anticancer agent 191 is unique due to its specific design to inhibit multiple efflux proteins simultaneously, making it more effective in overcoming drug resistance compared to other similar compounds. Its ability to increase the accumulation of chemotherapeutic agents in cancer cells sets it apart from other inhibitors .

Properties

Molecular Formula

C19H31N3O5S

Molecular Weight

413.5 g/mol

IUPAC Name

(2R)-2-amino-6-[[4-(dipropylsulfamoyl)benzoyl]amino]hexanoic acid

InChI

InChI=1S/C19H31N3O5S/c1-3-13-22(14-4-2)28(26,27)16-10-8-15(9-11-16)18(23)21-12-6-5-7-17(20)19(24)25/h8-11,17H,3-7,12-14,20H2,1-2H3,(H,21,23)(H,24,25)/t17-/m1/s1

InChI Key

JVCNXXFGGVDPON-QGZVFWFLSA-N

Isomeric SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCC[C@H](C(=O)O)N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

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